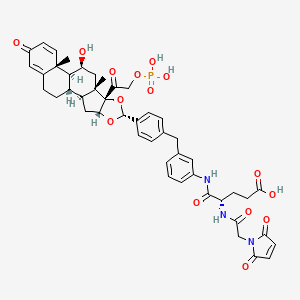
Z-Arg-Arg-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Arg-Arg-pNA: (Nα-Cbz-L-arginyl-L-arginine-4-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays. It is particularly known for its role as a chromogenic substrate for the enzyme Cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg-Arg-pNA typically involves the coupling of protected amino acids. The process begins with the protection of the amino group of L-arginine using a carbobenzoxy (Cbz) group. The protected L-arginine is then coupled with another molecule of L-arginine, followed by the attachment of the 4-nitroanilide group. The final product is purified through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the peptide bonds and the functional groups .
Análisis De Reacciones Químicas
Types of Reactions: Z-Arg-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases such as Cathepsin B. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm .
Common Reagents and Conditions:
Reagents: Proteases (e.g., Cathepsin B), buffer solutions (e.g., phosphate buffer)
Conditions: pH 6.0-7.5, temperature 37°C
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .
Aplicaciones Científicas De Investigación
Chemistry: Z-Arg-Arg-pNA is used as a substrate in enzymatic assays to study the activity and specificity of proteases. It helps in understanding enzyme kinetics and inhibitor screening .
Biology: In biological research, this compound is used to investigate the role of Cathepsin B in various cellular processes, including protein degradation, antigen processing, and apoptosis .
Medicine: this compound is employed in diagnostic assays to measure Cathepsin B activity in clinical samples. Elevated levels of Cathepsin B are associated with neurological disorders such as Alzheimer’s disease and traumatic brain injury .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential drug candidates targeting proteases .
Mecanismo De Acción
Z-Arg-Arg-pNA acts as a substrate for Cathepsin B. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond between the arginine residues and the p-nitroanilide group. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The activity of Cathepsin B is quantified based on the amount of p-nitroaniline produced .
Comparación Con Compuestos Similares
Bz-Phe-Val-Arg-pNA: Another chromogenic substrate used for measuring protease activity.
pGlu-Phe-Leu-p-nitroanilide: Used for continuous measurements of enzymatic activity.
N-Cbz-L-Gln-p-nitrophenyl ester: Employed in enzymatic assays for protease activity.
Uniqueness: Z-Arg-Arg-pNA is unique due to its high specificity for Cathepsin B, making it an ideal substrate for studying this particular enzyme. Its ability to release a chromogenic product (p-nitroaniline) upon hydrolysis allows for easy and accurate quantification of enzyme activity .
Propiedades
Fórmula molecular |
C26H36N10O6 |
|---|---|
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N10O6/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32)/t20-,21-/m0/s1 |
Clave InChI |
UMXUPKWQORIVFR-SFTDATJTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)
![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)


![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)



![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

